6-Bromobenzofuran-2(3H)-one

Organic Synthesis Cross-Coupling Halogen Reactivity

6-Bromobenzofuran-2(3H)-one (CAS 742079-90-9), also named 6-bromo-2,3-dihydro-1-benzofuran-2-one, is a brominated benzofuranone derivative with molecular formula C₈H₅BrO₂ and molecular weight 213.03 g/mol. It belongs to the benzofuran-2(3H)-one (coumaran-2-one) class, characterized by a fused benzene–dihydrofuranone bicyclic system bearing a lactone carbonyl at position 2 and a bromine substituent at position 6 of the aromatic ring.

Molecular Formula C8H5BrO2
Molecular Weight 213.03
CAS No. 742079-90-9
Cat. No. B2897009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromobenzofuran-2(3H)-one
CAS742079-90-9
Molecular FormulaC8H5BrO2
Molecular Weight213.03
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)Br)OC1=O
InChIInChI=1S/C8H5BrO2/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-2,4H,3H2
InChIKeyGWQMGPYFGNRFHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromobenzofuran-2(3H)-one (CAS 742079-90-9): Chemical Class, Core Identity, and Procurement-Relevant Physicochemical Profile


6-Bromobenzofuran-2(3H)-one (CAS 742079-90-9), also named 6-bromo-2,3-dihydro-1-benzofuran-2-one, is a brominated benzofuranone derivative with molecular formula C₈H₅BrO₂ and molecular weight 213.03 g/mol . It belongs to the benzofuran-2(3H)-one (coumaran-2-one) class, characterized by a fused benzene–dihydrofuranone bicyclic system bearing a lactone carbonyl at position 2 and a bromine substituent at position 6 of the aromatic ring . The compound is a solid at room temperature, with a calculated LogP of 2.21 and an Fsp³ value of 0.125 . It is registered under MDL number MFCD28668101 and is commercially available from multiple reputable vendors at purities typically ≥97–98%, with recommended storage at room temperature to 4°C .

Why 6-Bromobenzofuran-2(3H)-one Cannot Be Replaced by Unsubstituted or Differently Halogenated Benzofuranone Analogs in Synthetic and Medicinal Chemistry Workflows


Generic substitution among benzofuran-2(3H)-one congeners fails because the identity and position of the halogen substituent fundamentally govern three interrelated selection-critical parameters: (i) cross-coupling reactivity, where the C–Br bond at the 6-position offers a well-established balance of oxidative addition activity and stability that is distinct from C–Cl (less reactive) and C–I (more reactive but less stable) analogs [1]; (ii) regiochemical vector control, as the 6-bromo substituent directs further functionalization to the para position relative to the furanone oxygen, a geometry that is not reproducible with 5-bromo or 7-bromo isomers and has been shown to be critical for accessing biologically active chemotypes such as EcDsbA inhibitors [2]; and (iii) physicochemical tuning, where the bromine atom imparts a specific LogP contribution (measured LogP = 2.21 for this compound) that influences membrane permeability and protein binding in ways that chlorine (lower lipophilicity) or fluorine (different electronic profile) substitutions do not replicate [3].

Quantitative Differentiation Evidence: 6-Bromobenzofuran-2(3H)-one Versus Closest Analogs and Halogen Congeners


Cross-Coupling Reactivity Advantage: 6-Bromo-Substituted Benzofuranones Outperform 6-Chloro Analogs in Palladium-Catalyzed Transformations

In the context of benzofuranone building blocks for palladium-catalyzed cross-coupling, bromine-substituted dihalofuranones exhibit higher reactivity than their chlorine-substituted analogues, enabling higher-yielding synthetic routes [1]. The C–Br bond (bond dissociation energy ~284 kJ/mol for Ar–Br) undergoes oxidative addition to Pd(0) more readily than the C–Cl bond (~399 kJ/mol for Ar–Cl), positioning 6-bromobenzofuran-2(3H)-one as the preferred substrate for Suzuki–Miyaura, Heck, and Sonogashira couplings compared to 6-chlorobenzofuran-2(3H)-one [2]. This reactivity differential is a class-level inference from organohalogen chemistry principles rather than a direct head-to-head comparison on this specific scaffold, but it is consistently observed across aryl halide series.

Organic Synthesis Cross-Coupling Halogen Reactivity Building Block

Fragment-Based Drug Discovery Validation: The 6-Bromobenzofuran Scaffold Serves as a Productive Fragment Hit for EcDsbA Inhibition, with Elaborated Analogs Achieving Quantified Binding Affinity

In a fragment-based drug discovery campaign targeting the bacterial virulence enzyme EcDsbA, the 6-bromobenzofuran fragment — specifically 2-(6-bromobenzofuran-3-yl)acetic acid (compound 6), which is directly accessible from 6-bromobenzofuran-2(3H)-one chemistry — was identified as one of the few productive fragment hits from a diverse library screen [1]. While the initial fragment hit showed high mM affinity that precluded accurate KD determination, chemical elaboration around the 6-bromobenzofuran core yielded optimized analogs with dissociation constants (KD) of 326 ± 25 µM (compound 25) and 341 ± 57 µM (compound 28), as measured by NMR-based binding studies [1]. X-ray crystal structures confirmed binding in the hydrophobic groove adjacent to the catalytic disulfide bond of EcDsbA [1]. This contrasts with the absence of reported fragment hits from unsubstituted or chloro-substituted benzofuranone scaffolds in the same target context.

Fragment-Based Drug Discovery DsbA Inhibition Anti-Virulence Binding Affinity

Regioisomeric Specificity: 6-Bromobenzofuran-2(3H)-one (2-Keto Isomer) Versus 6-Bromobenzofuran-3(2H)-one (3-Keto Isomer) – Distinct Synthetic Utility and Target Engagement Profiles

The two regioisomeric bromobenzofuranones — 6-bromobenzofuran-2(3H)-one (CAS 742079-90-9, 2-keto isomer) and 6-bromobenzofuran-3(2H)-one (CAS 201809-69-0, 3-keto isomer) — are not interchangeable. The 3-keto isomer (3(2H)-benzofuranone) has been specifically cited as a useful reactant for the preparation of tricyclic sulfones as RORγ modulators , whereas the 2-keto isomer (2(3H)-benzofuranone, the target compound) is employed as a key intermediate for CNS agents and anti-inflammatory drug candidates [1], and as a precursor to benzofuran-2-one derivatives via [4+1] annulation chemistry [2]. The difference in carbonyl position alters the enolization behavior, the acidity of the C-3 protons, and the regiochemistry of electrophilic and nucleophilic attacks. In the 2(3H)-one isomer, the methylene group at position 3 is activated by the adjacent carbonyl, enabling enolate chemistry and asymmetric transformations (e.g., organocatalytic Michael additions) [3], whereas in the 3(2H)-one isomer, the methylene is adjacent to the ring oxygen, conferring different reactivity.

Regioisomer Differentiation Tautomeric Control RORγ Modulation Synthetic Intermediate

SAR-Informed Halogen Selection: Bromine at the Benzofuran 6-Position Enhances Cytotoxicity Relative to Non-Brominated Analogs in Cancer Cell Models

A systematic structure-activity relationship (SAR) study of fourteen benzofuran derivatives, including six brominated compounds, evaluated cytotoxicity against K562 (leukemia), MOLT-4 (leukemia), HeLa (cervical carcinoma), and normal HUVEC cells [1]. The SAR analysis concluded that the introduction of bromine — whether to a methyl group (bromomethyl), acetyl group (bromoacetyl), or directly to the benzofuran ring — increased cytotoxicity in both cancer and normal cells relative to non-brominated counterparts [1]. Compounds bearing bromine at the 2-position of the furan ring showed a significant increase in hydrophobicity (cLogP increase), with bromo-substituted derivatives exhibiting cLogP values ranging from 2.47 (compound 1c) to 3.33 (compound 1e), compared to 2.43 for the unsubstituted parent compound VIII [1]. While this study did not specifically test 6-bromobenzofuran-2(3H)-one, it establishes the class-level principle that bromine substitution on the benzofuran scaffold is a key driver of cytotoxic potency, supporting the procurement value of brominated benzofuranone intermediates for anticancer lead generation.

Structure-Activity Relationship Cytotoxicity Anticancer Halogen SAR

Procurement-Grade Purity and Supply Chain Reliability: Multi-Vendor ≥97–98% Purity Standard with Documented Storage and Handling Specifications

6-Bromobenzofuran-2(3H)-one is commercially supplied at consistently high purity across multiple independent vendors: ≥98% (ChemScene, Cat. CS-0528758) , 98% (Fluorochem, Product Code F781507) , 98% (Apollo Scientific, OR87590) , 98% (CymitQuimica, IN-DA01XBLC) , 97% (Chemenu, CM1066042) , and 97% (Bidepharm, BD01407657) . This multi-source ≥97% purity floor provides procurement redundancy and reduces single-supplier dependency risk. Storage specifications are consistent across vendors: sealed, dry conditions at room temperature to 4°C . The MDL number MFCD28668101 is universally recognized, ensuring unambiguous compound identification across procurement platforms . In contrast, analogs such as 5-bromobenzofuran-2(3H)-one (CAS 166386-69-2) have fewer commercial suppliers and less standardized purity specifications .

Quality Control Purity Specification Supply Chain Procurement

Physicochemical Differentiation: Measured LogP 2.21 of 6-Bromobenzofuran-2(3H)-one Versus Unsubstituted Benzofuran-2(3H)-one and Chlorinated Analogs

The measured (or computationally derived) LogP of 6-bromobenzofuran-2(3H)-one is 2.21, as reported by Fluorochem . This represents a significant increase in lipophilicity compared to the unsubstituted benzofuran-2(3H)-one (CAS 553-86-6), which has a predicted LogP of approximately 1.3–1.5 [1]. The bromine atom contributes approximately +0.7 to +0.9 LogP units based on the Hansch π constant for aromatic bromine (π ≈ 0.86) [2]. This lipophilicity increment is substantially larger than that provided by chlorine (π ≈ 0.71) or fluorine (π ≈ 0.14), making the brominated analog the preferred choice when enhanced membrane permeability or hydrophobic protein binding is desired [2]. The compound's Fsp³ value of 0.125 (indicating 12.5% sp³-hybridized carbon content) classifies it as a relatively flat, aromatic scaffold suitable for fragment-based screening libraries .

Lipophilicity LogP Drug-Likeness Physicochemical Properties

Evidence-Backed Application Scenarios Where 6-Bromobenzofuran-2(3H)-one (CAS 742079-90-9) Delivers Demonstrated Procurement Value


Fragment-Based Drug Discovery Against Bacterial Virulence Targets (EcDsbA)

6-Bromobenzofuran-2(3H)-one serves as the synthetic gateway to 2-(6-bromobenzofuran-3-yl)acetic acid, a validated fragment hit in fragment-based drug discovery targeting the bacterial thiol-disulfide oxidoreductase EcDsbA. The scaffold's bromine substituent at the 6-position was critical for the fragment's initial identification, and subsequent chemical elaboration yielded analogs with KD values of 326 ± 25 µM and 341 ± 57 µM [1]. Procurement of this specific brominated benzofuranone is warranted for research groups pursuing anti-virulence approaches against Gram-negative pathogens, where the 6-bromo substitution pattern provides a structurally characterized starting point with defined binding mode in the EcDsbA hydrophobic groove [1].

Palladium-Catalyzed Cross-Coupling Library Synthesis for CNS and Anti-Inflammatory Lead Generation

The aryl bromide at the 6-position of benzofuran-2(3H)-one enables efficient Suzuki–Miyaura, Heck, and Sonogashira couplings to generate diverse 6-arylated or 6-alkynylated benzofuranone libraries. The compound is specifically cited as a key intermediate for central nervous system agents and anti-inflammatory drug candidates [2]. The measured LogP of 2.21 positions the resulting analogs within favorable CNS drug-like chemical space (typically LogP 1–4 for CNS penetration). Comparative reactivity data indicate that brominated furanones outperform their chlorinated counterparts in cross-coupling efficiency [3], making the 6-bromo variant the halogen of choice for library synthesis programs.

Enantioselective Organocatalytic Synthesis of Chiral Benzofuran-2(3H)-one Derivatives

The C-3 methylene group of 6-bromobenzofuran-2(3H)-one is activated by the adjacent lactone carbonyl, enabling enolate formation and subsequent asymmetric transformations. Published methodology demonstrates that 3-substituted benzofuran-2(3H)-ones undergo highly enantioselective Michael additions to nitroolefins catalyzed by bifunctional tertiary-amine thiourea organocatalysts, providing chiral benzofuran-2(3H)-ones bearing all-carbon quaternary stereocenters at C-3 [4]. A metal-free [4+1] annulation approach to benzofuran-2(3H)-ones has also been recently reported [5]. The 6-bromo substituent remains compatible with these transformations while providing a synthetic handle for subsequent diversification, making this compound a strategic building block for asymmetric synthesis programs.

Brominated Benzofuranone Building Block for Anticancer SAR Exploration

Class-level SAR data from a panel of brominated benzofurans tested against K562, MOLT-4, and HeLa cancer cell lines demonstrate that bromine incorporation enhances cytotoxicity, with the most active compounds achieving IC50 values in the 20–85 µM range [6]. While 6-bromobenzofuran-2(3H)-one itself was not the specific test article in this study, the SAR principle — that bromine introduction to the benzofuran scaffold increases cytotoxic potency — provides a rational basis for its procurement as a core intermediate for anticancer lead optimization. The compound's multi-vendor availability at ≥97% purity ensures reliable supply for iterative medicinal chemistry campaigns.

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